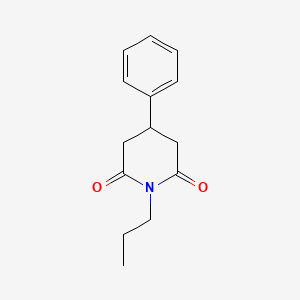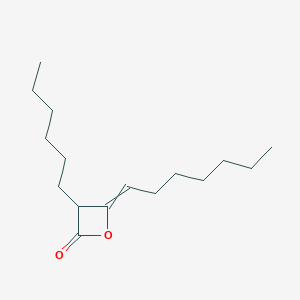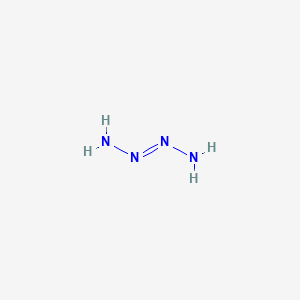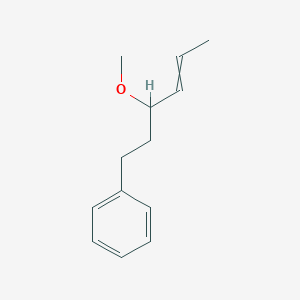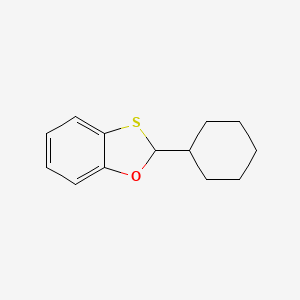
1,3-Benzoxathiole, 2-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxathiole, 2-cyclohexyl- is an organic compound that belongs to the class of benzoxathioles This compound features a benzene ring fused with an oxathiole ring, which is further substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-cyclohexyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-mercaptobenzoic acid with cyclohexylamine in the presence of a dehydrating agent can lead to the formation of the desired benzoxathiole compound. The reaction typically requires heating and may be carried out in a solvent such as toluene or xylene.
Industrial Production Methods
On an industrial scale, the production of 1,3-Benzoxathiole, 2-cyclohexyl- may involve optimized synthetic routes to ensure high yield and purity. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis or flow chemistry, can be employed to enhance the efficiency of the process. The choice of reagents, solvents, and reaction parameters is crucial to achieving a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxathiole, 2-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxathiole ring to a thiol or thioether group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzoxathiole core.
Scientific Research Applications
1,3-Benzoxathiole, 2-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzoxathiole, 2-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxathiole: The parent compound without the cyclohexyl substitution.
2-Methyl-1,3-Benzoxathiole: A derivative with a methyl group instead of a cyclohexyl group.
1,3-Benzodioxole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the oxathiole ring.
Uniqueness
1,3-Benzoxathiole, 2-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
55148-92-0 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-benzoxathiole |
InChI |
InChI=1S/C13H16OS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
JBXKSCCSJFXDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2OC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



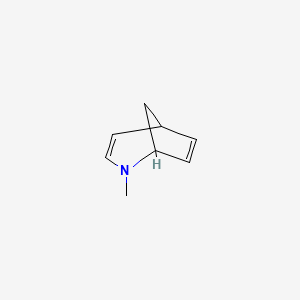
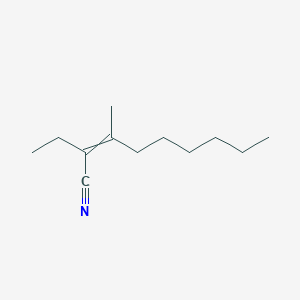
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
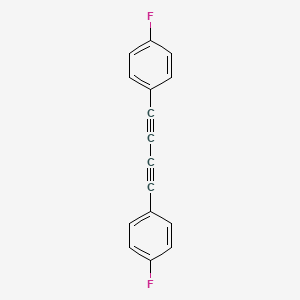
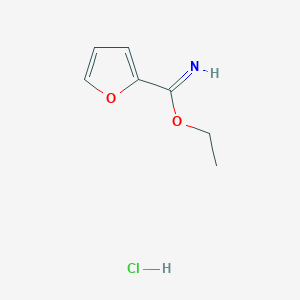
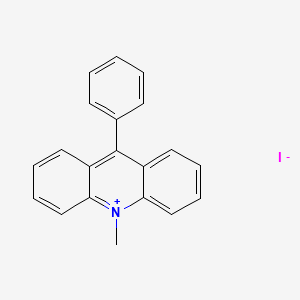
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)

